3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is (2E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid . This nomenclature reflects:
- The benzofuran core (2,3-dihydro-1-benzofuran) with substituents at positions 2, 3, 5, and 7.
- The (4-hydroxy-3-methoxyphenyl) group at position 2 of the benzofuran.
- The (hydroxymethyl) group at position 3.
- The prop-2-enoic acid side chain at position 5, with an E-configuration double bond.
Isomeric considerations include:
- Geometric isomerism : The E-configuration of the α,β-unsaturated carboxylic acid moiety is explicitly defined in the IUPAC name.
- Stereoisomerism : The dihydrobenzofuran ring introduces two chiral centers (C2 and C3), necessitating R/S descriptors for complete stereochemical specification (discussed in Section 1.3).
Synonyms :
| Term | Source |
|---|---|
| Glycosmisic Acid | PubChem |
| G(8-5)FA | ChemFOnt |
| CHEBI:91209 | PubChem |
Molecular Architecture: Benzofuran Core and Substituted Phenyl Groups
The compound features a 2,3-dihydrobenzofuran scaffold with multiple functional groups:
Core structure :
- Benzofuran system : A fused bicyclic framework with oxygen at position 1.
- Dihydro modification : Saturation at C2-C3 creates a tetrahydrofuran-like ring.
Substituent analysis :
| Position | Group | Structural Impact |
|---|---|---|
| 2 | 4-Hydroxy-3-methoxyphenyl | Introduces aromaticity and H-bond donors |
| 3 | Hydroxymethyl | Adds polarity and H-bonding capacity |
| 5 | (E)-Prop-2-enoic acid | Provides acidity (pKa ≈ 4.5) and conjugation |
| 7 | Methoxy | Enhances lipophilicity |
Key structural comparisons :
- Unlike ferulic acid (a monomeric hydroxycinnamate), this compound incorporates a dimeric lignan architecture.
- Compared to coniferyl alcohol (precursor to lignans), it features advanced oxidative coupling products and carboxylic acid termination.
Stereochemical Analysis of Dihydrobenzofuran Ring System
The dihydrobenzofuran moiety introduces two stereogenic centers:
Chiral centers :
| Position | Possible Configurations | Experimental Data |
|---|---|---|
| C2 | R or S | Undetermined in literature |
| C3 | R or S | Undetermined in literature |
Stereochemical implications :
- Ring puckering : The saturated C2-C3 bond allows chair-like or envelope conformations.
- Substituent orientation : The hydroxymethyl group at C3 adopts equatorial/axial positions depending on configuration.
- Biological recognition : Enzymatic biosynthesis likely produces specific stereoisomers, as seen in related lignans.
Analytical challenges :
- Absolute configuration determination requires X-ray crystallography or chiral chromatography, not yet reported for this compound.
- NMR coupling constants (e.g., $$ J_{H2-H3} $$) could provide relative configuration data if available.
Comparative Structural Analysis with Related Lignan Derivatives
Key structural differentiators :
Unique characteristics :
- The 8-5 linkage creates a rigid bicyclic system compared to flexible β-O-4 dimers.
- The prop-2-enoic acid group enables conjugation with the aromatic system, altering UV-Vis absorption properties.
- Methoxy placement : Dual methoxy groups at C3' and C7 positions differ from typical monolignol patterns.
Biosynthetic context :
Properties
IUPAC Name |
3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYQIQMSODIFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization of o-Hydroxyacetophenones
A foundational approach involves cyclization of o-hydroxyacetophenone derivatives under basic conditions. For example, one-pot etherification and dehydrative cyclization of 2-hydroxy-3-methoxybenzoic acid precursors has been reported to yield dihydrobenzofuran intermediates. Key steps include:
Palladium-Catalyzed Intramolecular Heck Coupling
Palladium-catalyzed coupling is critical for forming the benzofuran ring while introducing substituents. For instance, 3-(2-bromophenoxy)acrylic acid ethyl ester undergoes intramolecular Heck coupling with Pd(OAc)₂ and PPh₃ as ligands to generate 3-ethoxycarbonyl benzofuran derivatives.
- Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), DMF at 100°C.
- Yield : 61–74% for analogous structures.
Functionalization of the Benzofuran Core
Introduction of Hydroxymethyl and Methoxy Groups
Post-cyclization functionalization often involves electrophilic aromatic substitution (EAS) or nucleophilic addition . For example:
Coupling with Ferulic Acid Derivatives
Glycosmisic acid analogs, which share structural similarities, are synthesized via coupling reactions between ferulic acid and coniferyl alcohol derivatives. This method leverages enzymatic or chemical catalysis (e.g., laccase or Fe³⁺):
- Reagents : Ferulic acid, coniferyl alcohol, laccase (pH 5.0, 30°C).
- Yield : ~45% for glycosmisic acid.
Prop-2-enoic Acid Side Chain Installation
Wittig Reaction with Benzofuran Aldehydes
The acrylic acid moiety is introduced via Wittig olefination using stabilized ylides:
Perkin Rearrangement of 3-Halocoumarins
A microwave-assisted Perkin rearrangement converts 3-bromocoumarins to benzofuran-2-carboxylic acids, which are further functionalized:
- Conditions : NaOH in ethanol, microwave irradiation (300 W, 5 min).
- Yield : 95–99% for benzofuran-2-carboxylic acids.
Integrated Synthetic Routes
Multi-Step Synthesis from Vanillin
A representative route involves:
Patent-Based Approach for Scalable Production
A patented method (WO2019043724A1) uses enantioselective hydrogenation to control stereochemistry at the dihydrobenzofuran junction:
- Key step : Asymmetric hydrogenation of a ketone intermediate using Ru-BINAP catalysts.
- Purity : >99% enantiomeric excess (ee).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Base-catalyzed cyclization | Cyclization, EAS | 65–78 | 90–95 | High |
| Palladium coupling | Heck coupling, functionalization | 60–74 | 88–93 | Moderate |
| Perkin rearrangement | Microwave-assisted rearrangement | 95–99 | 98–99 | High |
| Enzymatic coupling | Laccase-mediated dimerization | 40–45 | 85–90 | Low |
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution patterns during EAS require directing groups (e.g., -NO₂) to ensure correct positioning of -OCH₃ and -CH₂OH.
- Stereochemical control : Asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) are critical for diastereomerically pure products.
- Green chemistry : Solvent-free microwave reactions and biocatalytic steps reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups and benzylic alcohol moiety are susceptible to oxidation:
-
The C8–C5′ linked guaiacyl lignin structure (IUPAC: G(8-5)FA) undergoes regioselective oxidation at the benzofuran oxygen atom under acidic conditions .
-
Methoxy groups remain stable under mild oxidation but may demethylate under strong conditions (e.g., BBr₃).
Reduction Reactions
The α,β-unsaturated carboxylic acid system participates in conjugate reductions:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Double bond reduction | H₂/Pd-C, NaBH₄ | Saturated propanoic acid derivative | |
| Carbonyl reduction | LiAlH₄ | Alcohol derivatives (rarely employed) |
-
Computational studies (PubChem CID 14274765) show the (E)-configuration of the double bond increases susceptibility to catalytic hydrogenation .
Substitution Reactions
Electrophilic aromatic substitution occurs at electron-rich positions:
| Position | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| C5 (benzofuran) | HNO₃/H₂SO₄ | Nitro derivatives | |
| C4′ (phenolic) | Cl₂/FeCl₃ | Chlorinated analogs |
-
Methoxy groups direct substitution to para positions, while hydroxyl groups activate ortho/para sites.
Esterification and Ether Formation
The carboxylic acid and hydroxyl groups undergo derivatization:
| Functional Group | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| -COOH | SOCl₂ → ROH (Fischer esterification) | Methyl/ethyl esters | |
| -OH | CH₃I/K₂CO₃ | Methyl ethers |
-
Ester derivatives exhibit improved lipid solubility for pharmacological studies.
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Products Formed | References |
|---|---|---|---|
| 1,3-Butadiene | Thermal (Δ, 150°C) | Six-membered cyclohexene adducts | |
| Tetrazines | Room temperature, click chemistry | Pyridazine derivatives |
Biochemical Transformations
As a plant lignin (Arabidopsis thaliana), it undergoes enzymatic modifications:
| Enzyme | Reaction | Products Formed | References |
|---|---|---|---|
| Laccase | Radical coupling | Oligomeric lignin structures | |
| Peroxidase/H₂O₂ | Oxidative polymerization | Cross-linked phenolic polymers |
-
The 7-methoxy group inhibits certain fungal degradation pathways, enhancing environmental persistence .
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation Products | References |
|---|---|---|---|
| pH < 3 | Aqueous HCl (37°C, 24h) | Demethoxy derivatives | |
| UV light (300–400 nm) | Methanol solution, 6h | Cis-trans isomerization + ring-opening |
This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthetic biology and materials science applications. Its stability profile suggests compatibility with standard organic reaction conditions, though strong acids/oxidizers require careful handling.
Scientific Research Applications
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. These interactions can modulate cellular pathways and processes, contributing to the compound’s observed activities .
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Functional and Pharmacological Comparisons
(a) Antiangiogenic Activity
- Target Compound: No direct antiangiogenic data reported, but structurally similar to synthetic dihydrobenzofuran lignans (e.g., compound 2a in ) that inhibit angiogenesis in the chorioallantoic membrane (CAM) assay via VEGF suppression .
- Methyl (E)-3-[2-(3,4-dihydroxyphenyl)...prop-2-enoate: Exhibits IC₅₀ = 12.5 μM in CAM assay. The 2R,3R-enantiomer shows enhanced activity due to stereospecific binding .
(b) Cytotoxicity
- Target Compound : Demonstrates moderate cytotoxicity against Huh7.5 and A549 cells at 40 μM, with ~50% inhibition .
- 3-[2-(4-Hydroxy-3-methoxyphenyl)...propyl acetate (acetylated derivative): Shows reduced cytotoxicity compared to the target compound, suggesting the free carboxylic acid group enhances bioactivity .
(c) Antioxidant Capacity
- 5-Hydroxyferulic acid: Scavenges DPPH radicals with IC₅₀ = 8.2 μM, outperforming the target compound due to two adjacent phenolic OH groups (3,4-diOH) .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Key Insight : The carboxylic acid group in the target compound improves water solubility compared to its methyl ester analogues but reduces membrane permeability.
Research Findings and Implications
Synthetic Accessibility: The target compound’s complexity (multiple stereocenters, labile phenolic groups) makes total synthesis challenging. Biomimetic dimerization of ferulic acid derivatives offers a viable route but requires optimization for enantiomeric purity .
Structure-Activity Relationships (SAR) :
- Methoxy groups at positions 3 and 7 enhance metabolic stability by blocking oxidative degradation .
- Hydroxymethyl group at position 3 modulates cytotoxicity but has minimal impact on antiangiogenic activity .
Therapeutic Potential: Hybridization with quinic acid (as in 3-O-feruloylquinic acid) or glycosylation (e.g., glucopyranoside derivatives) could improve bioavailability .
Biological Activity
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid, also known as Glycosmisic Acid, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.
- Molecular Formula : C20H20O7
- Molecular Weight : 356.37 g/mol
- CAS Registry Number : 14274765
Structure
The structural formula of Glycosmisic Acid is represented as follows:
This compound contains a benzofuran moiety and multiple hydroxyl groups that contribute to its biological activity.
1. Antioxidant Activity
Glycosmisic Acid exhibits significant antioxidant properties, which are crucial for combating oxidative stress.
- IC50 Values : The compound demonstrated IC50 values of 7.76 μM against DPPH radicals and 12.6 μM against superoxide anion radicals, which are considerably lower than the control (L-ascorbic acid with an IC50 of 27.59 μM) .
2. Antimicrobial Activity
Research indicates that Glycosmisic Acid has notable antimicrobial effects.
- Antifungal Activity : It has been shown to inhibit various fungal strains with an IC50 value of 12 μM.
- Antibacterial Activity : The compound also displays antibacterial properties, effectively inhibiting the growth of certain bacterial strains .
3. Anti-inflammatory Properties
Glycosmisic Acid has been studied for its anti-inflammatory effects.
- Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases .
4. Cytotoxicity
The cytotoxic effects of Glycosmisic Acid have been evaluated in various cancer cell lines.
- IC50 Values : It exhibited IC50 values of 26.2 μM against human HL60 cancer cells, indicating moderate cytotoxicity .
5. Other Biological Activities
Glycosmisic Acid has also been investigated for additional biological effects:
- Antiviral Activity : The compound showed promising antiviral effects with IC50 values ranging from 3.15 to 9.56 μM against different viral strains .
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation .
Case Study 1: Antioxidant Efficacy in Diabetic Models
A study conducted on diabetic rats demonstrated that Glycosmisic Acid significantly reduced oxidative stress markers and improved antioxidant enzyme levels compared to untreated controls. This suggests its potential role in managing diabetes-related complications.
Case Study 2: Antimicrobial Effects Against Resistant Strains
In vitro studies revealed that Glycosmisic Acid effectively inhibited the growth of antibiotic-resistant bacterial strains, highlighting its therapeutic potential in treating resistant infections.
Q & A
Q. What experimental designs are optimal for studying synergistic effects with other bioactive compounds?
- Methodology :
- Fractional inhibitory concentration (FIC) : Combine with curcumin or resveratrol in checkerboard assays. FIC index <0.5 indicates synergy .
- Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE) modulated by the combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
